2-Hydroxycyclohexan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZTXUXIYGJLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883427 | |
| Record name | Cyclohexanone, 2-hydroxy- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-60-8, 30282-14-5 | |
| Record name | 2-Hydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexanone, 2-hydroxy- | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2-hydroxy-, dimer | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030282145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, dimer | |
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| Record name | Adipoin | |
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| Record name | Adipoin | |
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| Record name | Cyclohexanone, 2-hydroxy- | |
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| Record name | Cyclohexanone, 2-hydroxy- | |
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| Record name | 2-hydroxycyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Mechanistic Investigations of 2 Hydroxycyclohexan 1 One Reactivity and Transformations
Reactions Involving the Hydroxyl Functionality
The hydroxyl group in 2-hydroxycyclohexan-1-one can participate in several key reactions, including esterification, etherification, and nucleophilic substitution.
Esterification and Etherification Mechanisms
Esterification of the hydroxyl group in this compound can be achieved by reacting it with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. evitachem.comresearchgate.net The mechanism of Fischer esterification, which involves the reaction with a carboxylic acid in the presence of an acid catalyst, proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The hydroxyl group of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester.
Etherification, the formation of an ether, can occur when the hydroxyl group reacts with alcohols. evitachem.com Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). An alcohol molecule can then act as a nucleophile, attacking the carbon atom and displacing the water molecule to form an ether. Another method involves the conversion of the hydroxyl group to a silyl (B83357) ether, which serves as a protecting group. This is typically achieved by reacting the alcohol with a silyl chloride in a basic solvent. chemistry.coach
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. For instance, treatment with methanesulfonyl chloride in the presence of a base can lead to the formation of a mesylate, which is an excellent leaving group. This intermediate can then undergo nucleophilic attack by various nucleophiles. One interesting intramolecular example is the allylic nucleophilic substitution where the benzamide (B126) group acts as a nucleophile to form an unsaturated oxazoline. unirioja.es
Reactions Involving the Carbonyl Functionality
The carbonyl group of this compound is a primary site for nucleophilic addition and reduction reactions.
Nucleophilic Addition Reactions to the Ketone Group
The carbonyl carbon in this compound is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. savemyexams.com This leads to nucleophilic addition reactions, a fundamental process in carbonyl chemistry. fiveable.me The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. fiveable.melibretexts.org This alkoxide intermediate is then typically protonated by a protic solvent or during an acidic workup to yield the final alcohol product. libretexts.org
Common nucleophiles that react with ketones include organometallic reagents like Grignard reagents and organolithium compounds, cyanide ions (forming cyanohydrins), and amines (forming imines). fiveable.me The reactivity of the carbonyl group can be influenced by steric hindrance and the electronic nature of the substituents on the ring. libretexts.org
Reduction Mechanisms of the Carbonyl Center
The ketone functionality of this compound can be reduced to a secondary alcohol, yielding 1,2-cyclohexanediol. cdnsciencepub.com This transformation is commonly achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org
In the case of sodium borohydride, the reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). chemguide.co.uklibretexts.org The hydride attacks the carbonyl carbon, forming an alkoxide intermediate. This intermediate is then protonated by the solvent to give the alcohol. chemguide.co.uklibretexts.org Lithium aluminum hydride is a more powerful reducing agent and the reaction is usually followed by a separate hydrolysis step to protonate the resulting aluminum alkoxide salt. libretexts.orgchemistrysteps.com
The stereochemistry of the reduction is an important consideration. Since the carbonyl group is planar, the hydride can attack from either face, potentially leading to a mixture of diastereomeric diols if other stereocenters are present. chemistrysteps.com
Rearrangement Reactions of this compound
α-Hydroxy ketones like this compound can undergo rearrangement reactions, particularly α-ketol rearrangements. researchgate.net These rearrangements involve the migration of an alkyl or aryl group from the carbon bearing the hydroxyl group to the carbonyl carbon. researchgate.net This process typically occurs under acidic or basic conditions and results in the formation of an isomeric α-hydroxy ketone. researchgate.net
These rearrangements are synthetically useful for creating new carbon skeletons and can be used in asymmetric synthesis to generate chiral molecules. researchgate.net For example, a catalytic enantioselective acyloin rearrangement of acyclic α-hydroxy aldehydes has been developed to produce optically active α-hydroxy aryl ketones. researchgate.net The mechanism of these rearrangements often involves the formation of a carbocation intermediate, which can be susceptible to shifts of adjacent groups to form a more stable carbocation. masterorganicchemistry.com In some cases, crossover experiments can be used to determine if a rearrangement is an intramolecular or intermolecular process. mvpsvktcollege.ac.in
The formation of this compound has also been noted as an impurity in the Beckmann rearrangement of cyclohexanone (B45756) oxime, highlighting its potential involvement in complex reaction pathways. acs.orgresearchgate.net Furthermore, studies on the oxidation of cyclohexene (B86901) have shown that the 2-hydroxycyclohexyl radical can rearrange to form cyclopentanecarbaldehyde (B151901) in the presence of copper ions, indicating the propensity of related structures to undergo ring contraction. bgu.ac.il
Alpha-Ketol Rearrangements and Isomerization Pathways
The α-ketol rearrangement is a fundamental reaction of α-hydroxy ketones, such as this compound, involving the 1,2-migration of an alkyl or aryl group. wikipedia.org This isomerization can be induced by acidic, basic, or thermal conditions and is a reversible process, typically driven towards the formation of the more thermodynamically stable isomer. wikipedia.orgorganicreactions.org The general mechanism involves the conversion of an alkoxide to a carbonyl group, accompanied by the migration of the bonding electrons of the moving group to an adjacent trigonal center. wikipedia.orgorganicreactions.org
Under basic conditions, the reaction initiates with the deprotonation of the hydroxyl group. For the rearrangement to proceed, the substrate should ideally lack α-hydrogens to prevent competing reactions that involve enolate intermediates. wikipedia.org In acidic environments, the process begins with coordination to the carbonyl oxygen. wikipedia.org The reversibility of the α-ketol rearrangement means it can be harnessed to produce stable products, especially when the starting material possesses ring strain that can be relieved upon rearrangement. wikipedia.org
This rearrangement differs from similar isomerizations in carbohydrate chemistry, such as the Lobry–de Bruyn–van Ekenstein transformation, which proceed through distinct enediol intermediates via hydrogen migration. wikipedia.org In the context of this compound, the α-ketol rearrangement could lead to the formation of cyclopentanecarboxylic acid derivatives through a ring-contraction mechanism, a common outcome for cyclic α-hydroxy ketones.
Recent advancements have focused on achieving stereocontrol in these rearrangements. Asymmetric α-ketol rearrangements have been developed using chiral catalysts. beilstein-journals.org For instance, a highly enantioselective rearrangement has been demonstrated using a chiral Cu-bisoxazoline complex to isomerize achiral β-hydroxy-α-dicarbonyls into chiral α-hydroxy-β-dicarbonyls. nih.gov This approach has been successful in preparing enantioenriched 2-acyl-2-hydroxy cyclohexan-1-ones with high yields and enantioselectivities. nih.gov Such methods highlight the potential for creating stereochemically complex molecules from simple, achiral precursors. beilstein-journals.orgnih.gov
Table 1: Conditions and Outcomes of Alpha-Ketol Rearrangements
| Condition | Initiating Step | General Outcome | Stereochemical Control |
|---|---|---|---|
| Basic | Deprotonation of the hydroxyl group. wikipedia.org | Favors the most thermodynamically stable isomer; can lead to ring contraction. wikipedia.org | Possible with chiral bases or phase-transfer catalysts. |
| Acidic (Brønsted or Lewis) | Coordination to the carbonyl oxygen. wikipedia.org | Rearrangement to a more stable α-hydroxy ketone isomer. wikipedia.orgorganicreactions.org | Can be controlled with chiral Lewis acids. beilstein-journals.org |
| Thermal | Intramolecular proton transfer concurrent with migration. wikipedia.org | Isomerization driven by thermodynamic stability. wikipedia.org | Generally less selective without a chiral influence. |
| Catalytic (Chiral Metal Complex) | Coordination to a chiral catalyst (e.g., Cu-bisoxazoline). nih.gov | Enantioselective formation of a specific chiral isomer. nih.gov | High enantioselectivity is achievable (e.g., desymmetrization, kinetic resolution). nih.gov |
Oxidative Transformations of the Cyclohexane (B81311) Ring in this compound
The cyclohexane ring of this compound is susceptible to various oxidative transformations, which can lead to ring-opening and the formation of dicarboxylic acids. A significant product of the liquid-phase oxidation of this compound is adipic acid. researchgate.net This transformation is believed to proceed through a radical-chain oxidation mechanism. researchgate.net
The process can be initiated by the formation of a 2-hydroperoxycyclohexanone intermediate. researchgate.netresearchgate.net The homolytic decomposition of this intermediate can generate a 2-oxocyclohexyloxy radical. researchgate.net This radical species is a key branch point; it can either be transformed back into this compound or undergo destructive transformations leading to ring cleavage. researchgate.net
One major pathway for the destruction of the ring involves the formation of a 1,6-dioxohexyl radical, which is a precursor to adipic acid. researchgate.netresearchgate.net Additionally, the oxidation of this compound with peroxide compounds can form 6-oxohexanoic acid. researchgate.net Further oxidation of other intermediates can lead to products with shorter carbon chains, such as valeric acid and 5-hydroxypentanoic acid, through processes like decarbonylation and decarboxylation. researchgate.net
Table 2: Products from the Oxidation of this compound
| Oxidative Process | Key Intermediate(s) | Major Product(s) | Byproduct(s) |
|---|---|---|---|
| Liquid-Phase Radical-Chain Oxidation | 2-Hydroperoxycyclohexanone, 2-Oxocyclohexyloxy radical. researchgate.netresearchgate.net | Adipic acid, Adipic anhydride (B1165640). researchgate.net | 6-Hydroxyhexanoic acid, Caproic acid. researchgate.net |
| Oxidation with Peroxide Compounds | Not specified. | 6-Oxohexanoic acid. researchgate.net | Not specified. |
| Destructive Transformation of Radicals | 2-Oxocyclohexyloxyl radical. researchgate.net | Valeric acid, 5-Hydroxypentanoic acid. researchgate.net | Formic acid. researchgate.net |
Aromatization Reactions of Substituted Cyclohexanone Derivatives
The conversion of cyclohexanone derivatives into substituted phenols is a valuable synthetic transformation known as aromatization. rsc.orgnih.gov This process typically involves catalytic dehydrogenation, removing hydrogen atoms from the ring to create a stable aromatic system. rsc.org
One prominent method involves palladium-catalyzed aerobic dehydrogenation. nih.gov This strategy uses molecular oxygen as the terminal oxidant, making it an appealing process that produces water as the only byproduct. nih.gov A palladium(II) catalyst, often in conjunction with a specific ligand such as ortho-dimethylaminopyridine, can effectively convert substituted cyclohexanones into the corresponding phenols via sequential C-H activation and β-hydride elimination steps. nih.gov
Another effective system for the aromatization of polysubstituted cyclohexanone derivatives utilizes a combination of iodine and palladium on carbon (Pd/C) in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. samipubco.comresearchgate.net This method has proven successful for synthesizing polyfunctionalized biaryls that contain a phenolic hydroxyl group, achieving moderate to good yields. samipubco.comresearchgate.net The reaction is regioselective and benefits from relatively inexpensive and accessible reagents. samipubco.com
A different approach to aromatization is the Semmler–Wolff reaction, which converts α,β-unsaturated cyclohexanone oximes into aromatic amines (anilines) under acidic conditions. oup.com While traditional methods required harsh conditions, newer protocols allow the reaction to proceed under milder conditions (e.g., 50 °C) using reagents like acetic anhydride and methanesulfonic acid. oup.com This reaction proceeds through the formation of an iminodiene intermediate, which then aromatizes. oup.com These methods demonstrate the versatility of cyclohexanone scaffolds as precursors to a wide range of substituted aromatic compounds. rsc.orgnih.gov
Table 3: Catalytic Systems for Aromatization of Cyclohexanone Derivatives
| Catalytic System | Reagents/Conditions | Substrate Type | Aromatic Product |
|---|---|---|---|
| Palladium-Catalyzed Aerobic Dehydrogenation | Pd(II) catalyst, O₂ (oxidant), ligand (e.g., o-dimethylaminopyridine). nih.gov | Substituted Cyclohexanones. nih.gov | Substituted Phenols. nih.gov |
| Iodine/Palladium on Carbon | I₂ (25 mol%), Pd/C (10-20 mol%), DMSO, 90 °C. samipubco.comresearchgate.net | Polysubstituted Cyclohexanones. samipubco.comresearchgate.net | Polyfunctionalized Phenols/Biaryls. samipubco.com |
| Semmler–Wolff Aromatization | Acetic anhydride, methanesulfonic acid, 50 °C. oup.com | Cyclohexane-1,3-dione monooximes. oup.com | 3-Acetoxyacetanilides (Aniline derivatives). oup.com |
Stereochemical Aspects in 2 Hydroxycyclohexan 1 One Research
Enantioselective Synthesis and Chiral Induction Methodologies
The enantioselective synthesis of 2-hydroxycyclohexan-1-one and its analogs has been a significant focus of research, leading to the development of several innovative methodologies that allow for the precise control of stereochemistry.
One prominent method is the catalytic enantioselective α-ketol rearrangement . This approach utilizes a chiral copper-bisoxazoline complex to catalyze the isomerization of achiral β-hydroxy-α-dicarbonyls into chiral α-hydroxy-β-dicarbonyls. mdpi.comresearchgate.netresearchgate.net This method has been successfully applied to produce enantioenriched 2-acyl-2-hydroxycyclohexan-1-ones with excellent yields and high enantioselectivities. mdpi.comresearchgate.netresearchgate.net The reaction is versatile, enabling the desymmetrization of meso substrates and the kinetic resolution of racemic alcohols. mdpi.comresearchgate.netresearchgate.net A similar approach using a chiral Al(III)-N,N'-dioxide complex as a catalyst has also been developed for the asymmetric acyloin rearrangement of cyclic α-ketols, affording optically active 2-acyl-2-hydroxycyclohexan-1-ones.
Another effective strategy is the enantioselective decarboxylative functionalization . A notable example involves the enantioselective decarboxylative chlorination of β-ketocarboxylic acids using a chiral primary amine catalyst, which produces tertiary α-chloroketones. These intermediates can then undergo nucleophilic substitution with a hydroxide (B78521) ion to yield the corresponding chiral tertiary α-hydroxyketones, such as 2-benzyl-2-hydroxycyclohexan-1-one, without significant loss of enantiopurity. researchgate.net Furthermore, a photoredox/nickel dual-catalyzed enantioselective decarboxylative acylation of α-hydroxy acids with carboxylic acids has been reported to produce enantioenriched α-oxygenated ketones with up to 99% enantiomeric excess (e.e.). nih.gov
Palladium-catalyzed asymmetric decarboxylative allylation of allyl enol carbonates derived from 2-arylcyclohexan-1-ones has also been employed to synthesize enantioenriched 2-allyl-2-arylcyclohexan-1-ones with high enantiomeric excess. thieme-connect.comcaltech.eduthieme-connect.com This method serves as a key step in the total synthesis of various Amaryllidaceae alkaloids. thieme-connect.com
| Methodology | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |
| Catalytic Enantioselective α-Ketol Rearrangement | Chiral Cu-bisoxazoline complex | Achiral β-hydroxy-α-dicarbonyls | Enantioenriched 2-acyl-2-hydroxycyclohexan-1-ones | High | mdpi.comresearchgate.netresearchgate.net |
| Enantioselective Decarboxylative Chlorination & Substitution | Chiral primary amine catalyst / Tetrabutylammonium hydroxide | β-ketocarboxylic acids | Chiral tertiary α-hydroxyketones | High | researchgate.net |
| Photoredox/Nickel Dual-Catalyzed Decarboxylative Acylation | Photoredox/Nickel catalyst | α-hydroxy acid derivatives and aliphatic carboxylic acids | Enantioenriched α-oxygenated ketones | Up to 99% | nih.gov |
| Pd(0)-Catalyzed Decarboxylative Allylation | Pd₂(dba)₃ / (S,S)-L2 ligand | Allyl enol carbonate of 2-arylcyclohexan-1-one | Enantioenriched 2-allyl-2-arylcyclohexan-1-one | 96% | thieme-connect.com |
Diastereoselective Transformations and Control of Stereochemistry
The control of diastereoselectivity is crucial when synthesizing substituted derivatives of this compound with multiple stereocenters. Several strategies have been developed to achieve high levels of diastereocontrol.
A notable example is the thiolate-initiated tandem Michael/aldol (B89426) reaction . This method provides a highly diastereoselective route to derivatives of 2-hydroxycyclohexane-1-carboxylate esters. mdpi.comresearchgate.net The reaction proceeds through a β-thio-enolate intermediate which, in an aprotic environment, participates in an intramolecular aldol reaction to form the cyclic product with high diastereoselectivity. mdpi.com
Cascade reactions have also proven effective in controlling stereochemistry. For instance, a cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates, catalyzed by aqueous potassium hydroxide with a phase transfer catalyst, yields highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.orgd-nb.infonih.gov The reaction involves a diastereoselective 6-endo-trig intramolecular Michael addition. d-nb.infonih.gov
Furthermore, an iridium-catalyzed (5 + 1) annulation strategy has been developed for the stereoselective synthesis of functionalized cyclohexanes from methyl ketones and 1,5-diols. acs.org This process, which involves two sequential hydrogen borrowing reactions, allows for high levels of stereocontrol at the newly formed stereogenic centers. The stereochemistry is controlled through a combination of thermodynamic epimerization, facial selectivity of iridium hydride attack, and epimerization after oxidation. researchgate.net
| Methodology | Reagents/Catalyst | Key Transformation | Stereochemical Outcome | Reference |
| Thiolate-Initiated Tandem Michael/Aldol Reaction | Thiolates | Intramolecular aldol cyclization of a β-thio-enolate | High diastereoselectivity | mdpi.comresearchgate.net |
| Cascade Double Michael Reaction | Aqueous KOH / Phase Transfer Catalyst | 6-endo-trig intramolecular Michael addition | Complete diastereoselectivity | beilstein-journals.orgd-nb.infonih.gov |
| Iridium-Catalyzed (5 + 1) Annulation | [IrCp*Cl₂]₂ / KOH | Sequential hydrogen borrowing reactions | High diastereocontrol | acs.orgresearchgate.net |
Kinetic Resolution Strategies for Enantiopure this compound
Kinetic resolution is a powerful strategy for obtaining enantiopure forms of this compound and its derivatives from racemic mixtures. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.
The catalytic enantioselective α-ketol rearrangement mentioned earlier is also applicable to the kinetic resolution of racemic alcohols, leading to the formation of enantioenriched 2-acyl-2-hydroxycyclohexan-1-ones. researchgate.netresearchgate.net This process effectively separates the enantiomers by converting one at a different rate than the other.
Enzymatic kinetic resolution is a widely used and highly efficient method. Lipases, in particular, have been successfully employed for this purpose. For example, the kinetic resolution of racemic hydroxy compounds through lipase-catalyzed enantioselective esterification has been well-documented. google.com In a specific application, Candida antarctica lipase (B570770) B (CAL-B) was used for the kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a precursor to chiral compounds, with excellent enantioselectivity. mdpi.com
Yeast-mediated reductions have also been utilized for the kinetic resolution of related compounds. For instance, the kinetic resolution of Wieland-Miescher ketone, a bicyclic diketone, has been achieved through yeast-mediated reduction, demonstrating the potential of whole-cell biocatalysts in resolving racemic ketones. acs.org
| Resolution Strategy | Catalyst/Reagent | Substrate Type | Outcome | Reference |
| Catalytic α-Ketol Rearrangement | Chiral Cu-bisoxazoline complex | Racemic alcohols | Enantioenriched 2-acyl-2-hydroxycyclohexan-1-ones | researchgate.netresearchgate.net |
| Lipase-Catalyzed Esterification | Lipase (e.g., Novozym 435) | Racemic hydroxy compounds | Enantiomerically enriched alcohol and ester | google.com |
| Yeast-Mediated Reduction | Baker's yeast | Racemic ketones | Enantiomerically enriched alcohol | acs.org |
Application of Biocatalysis for Chiral Synthesis of this compound and Analogues
Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral this compound and its analogs, offering high enantioselectivity under mild reaction conditions.
Alcohol dehydrogenases (ADHs) are particularly useful enzymes for this purpose. An NADPH-dependent ADH from Thauera aromatica has been shown to catalyze the stereoselective reduction of 1,2-cyclohexanedione (B122817) to this compound with a yield of 90-98% and an enantiomeric excess of over 99%. Similarly, a novel medium-chain ADH from Rhodococcus sp. has demonstrated excellent activity and enantioselectivity in the reduction of various aromatic ketones. nih.gov The directed evolution of an ADH from Thermoanaerobacter brockii has also been used for the desymmetric reduction of 2,2-disubstituted cyclopenta-1,3-diones, highlighting the potential for engineering enzymes for specific transformations. researchgate.net
Whole-cell biocatalysis offers the advantage of in-situ cofactor regeneration. For example, the anaerobic microbial reduction of 1,2-diketones by Proteus mirabilis has been shown to be highly chemo- and regioselective. psu.edu In the case of 1,2-cyclohexanedione, this microorganism directly produces the (1S,2S)-diol. psu.edu Furthermore, the microbial reduction of electrochemically generated racemic 2-hydroxycyclohexanone using Proteus mirabilis yields the (1S,2S)-diol through the enantiospecific reduction of the (2S)-ketol. psu.edu
| Biocatalyst | Enzyme Type | Substrate | Product | Key Findings | Reference |
| Thauera aromatica | Alcohol Dehydrogenase (ADH) | 1,2-Cyclohexanedione | (S)-2-Hydroxycyclohexan-1-one | >99% e.e., 90-98% yield | |
| Rhodococcus sp. R6 | Alcohol Dehydrogenase (ADH) | Aromatic ketones | Chiral aromatic alcohols | High activity and enantioselectivity | nih.gov |
| Proteus mirabilis | Reductases | 1,2-Cyclohexanedione | (1S,2S)-Cyclohexane-1,2-diol | Direct formation of the diol | psu.edu |
| Proteus mirabilis | Reductases | Racemic this compound | (1S,2S)-Cyclohexane-1,2-diol | Enantiospecific reduction of the (2S)-ketol | psu.edu |
Chiral Pool Approaches Utilizing this compound
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While less common than its use as a target molecule, this compound and its derivatives can also serve as valuable chiral building blocks in this approach.
For instance, 2-hydroxycyclohexanone was used as the starting material for the synthesis of all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, which are conformationally constrained analogues of the amino acid serine. unirioja.es This synthesis demonstrates how the stereochemistry of a relatively simple chiral starting material can be transferred and elaborated to create more complex and medicinally relevant molecules.
In a different context, the retrosynthetic analysis for the total synthesis of Amaryllidaceae alkaloids, such as (–)-dihydromaritidine and (–)-oxomaritidine, identifies an enantioenriched 2-allyl-2-arylcyclohexan-1-one as a key chiral intermediate. thieme-connect.com This highlights the utility of chiral derivatives of this compound as strategic building blocks in the asymmetric synthesis of natural products.
The synthesis of the C,D-ring system of glycinoeclepin A, a natural product with a complex stereochemical architecture, involved the use of a chiral hydroxycyclohexanone derivative. mit.edu Specifically, a stereoselective cuprate (B13416276) addition to carvone (B1668592) followed by several transformations led to a chiral this compound derivative that served as a key building block for the construction of the target molecule. mit.edu
These examples underscore the potential of this compound and its chiral derivatives as versatile synthons in chiral pool approaches, enabling the efficient construction of stereochemically rich and biologically significant compounds.
Advanced Spectroscopic and Computational Characterization of 2 Hydroxycyclohexan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Hydroxycyclohexan-1-one. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, the connectivity of atoms, and the chemical environment of the nuclei.
In ¹H NMR spectroscopy, the proton signals confirm the presence of the various hydrogen atoms in the molecule. The spectrum typically displays complex multiplets for the methylene (B1212753) (CH₂) protons on the cyclohexane (B81311) ring due to spin-spin coupling. The proton attached to the hydroxyl-bearing carbon (CH-OH) and the hydroxyl proton itself (OH) are of particular diagnostic importance. The chemical shift of the hydroxyl proton can vary depending on solvent, concentration, and temperature due to hydrogen bonding effects. For the racemic form in a deuterochloroform (CDCl₃) solvent, specific proton signals have been reported at chemical shifts (δ) of approximately 1.50-2.47 ppm for the protons at the C3 and C5 positions. psu.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key diagnostic signals include the carbonyl carbon (C=O), which is expected to resonate significantly downfield (around 210 ppm), and the carbon atom bearing the hydroxyl group (C-OH), typically found in the 70-80 ppm range. nih.gov The remaining methylene carbons of the cyclohexane ring appear as a series of peaks in the upfield region of the spectrum. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) Density Functional Theory (DFT), can be employed to calculate theoretical chemical shifts, which are then compared with experimental data to confirm structural assignments and analyze conformational equilibria. researchgate.netacs.org
Table 1: Representative NMR Data for this compound Note: Exact chemical shifts can vary based on solvent and experimental conditions.
| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Hydroxyl (OH ) | Variable (e.g., 2.5–3.0) | Position and shape are dependent on concentration and solvent due to hydrogen bonding. |
| ¹H | Methine (H C-OH) | ~4.0 | The proton on the carbon bearing the hydroxyl group. |
| ¹H | Methylene (CH ₂) | 1.5 - 2.5 | Complex multiplets for the various ring protons. psu.edu |
| ¹³C | Carbonyl (C =O) | ~210 | Characteristic downfield shift for a ketone. |
| ¹³C | Hydroxyl-bearing (C -OH) | ~75 | Carbon attached to the hydroxyl group. |
| ¹³C | Methylene (C H₂) | 20 - 40 | Signals for the remaining four carbons in the ring. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by two prominent absorption bands that confirm its α-hydroxy ketone structure.
The most distinct features are the carbonyl (C=O) stretching vibration and the hydroxyl (O-H) stretching vibration. The C=O stretch of the saturated six-membered ring typically appears as a strong, sharp band. For cyclohexanone (B45756), this peak is found around 1715 cm⁻¹. bartleby.com In this compound, the position of this band can be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen.
The O-H group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding. In dilute solutions where intramolecular hydrogen bonding may be more prevalent, a sharper, less intense O-H peak might be observed at a higher frequency. The presence of both of these characteristic bands provides strong evidence for the this compound structure. nih.govthermofisher.com
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) | Appearance of Band |
| Hydroxyl (O-H) | Stretching | 3200 - 3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |
| Carbonyl (C=O) | Stretching | ~1715 | Strong, Sharp |
Mass Spectrometry in Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, which has a molecular weight of 114.14 g/mol , the molecular ion peak (M⁺) is expected at m/z 114. nih.gov
The fragmentation pattern observed in the mass spectrum offers valuable structural clues. As a cyclic alcohol and ketone, this compound undergoes characteristic fragmentation pathways. Common fragmentation includes the loss of small, stable neutral molecules. A prominent peak is often observed at M-18, corresponding to the loss of a water molecule (H₂O) from the molecular ion.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Identity | Fragmentation Pathway |
| 114 | [M]⁺ | Molecular Ion |
| 96 | [M-18]⁺ | Loss of water (H₂O) |
| 86 | [M-28]⁺ | Loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder type cleavage |
| 71 | [C₄H₇O]⁺ | α-cleavage and subsequent losses |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ | Further fragmentation |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The key chromophore in this compound is the carbonyl group (C=O). This group exhibits a characteristic, albeit weak, absorption band in the UV region corresponding to the n→π* (non-bonding to anti-bonding pi orbital) electronic transition. This absorption typically occurs around 280-300 nm for saturated ketones.
While not primarily used for initial structural identification, UV-Vis spectroscopy is exceptionally useful for reaction monitoring. grafiati.com For instance, in a reaction involving the reduction of the carbonyl group to a hydroxyl group (forming 1,2-cyclohexanediol), the characteristic n→π* absorption of the ketone would disappear over time. By monitoring the decrease in absorbance at the specific wavelength (λ_max) of the carbonyl chromophore, the progress and kinetics of the reaction can be accurately quantified. thermofisher.com This method allows for real-time analysis of reaction rates and can help in optimizing reaction conditions. mdpi.comresearchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both gas and liquid chromatography are essential for its analysis, purification, and purity assessment.
Gas Chromatography (GC) for Volatile Analysis
Gas chromatography (GC) is an ideal method for the separation and analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and travels through a column, with separation based on its boiling point and interactions with the column's stationary phase. The retention time—the time it takes for the compound to exit the column—is a characteristic identifier.
The Kovats retention index is a standardized measure used to convert retention times into system-independent constants. For this compound, reported Kovats indices are approximately 955-971 on a standard non-polar column and 1643 on a standard polar column. nih.gov GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful combination for separating mixtures and identifying their components. This technique is frequently used to detect this compound as an impurity in industrial processes, such as the production of caprolactam. researchgate.net
Table 4: Gas Chromatography Data for this compound
| Parameter | Value | Stationary Phase Type | Source |
| Kovats Retention Index | 955, 971 | Standard Non-Polar | nih.gov |
| Kovats Retention Index | 1643 | Standard Polar | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. jasco-global.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. HPLC can be used for both analytical purposes (determining purity) and preparative applications (isolating and purifying the compound). researchgate.netdntb.gov.ua
For α-hydroxy ketones like this compound, reverse-phase HPLC is a common mode of separation. The separation of enantiomers (non-superimposable mirror images) of chiral derivatives of this compound can be achieved using specialized chiral stationary phases. nih.gov For example, the enantiomeric purity of related compounds has been determined using columns like DAICEL CHIRALPAK with a mobile phase of hexane (B92381) and 2-propanol. nih.gov
A notable characteristic of this compound is its tendency to dimerize, particularly in the presence of acidic or basic catalysts like silica (B1680970) gel, which is a common stationary phase. psu.edunih.gov This can complicate chromatographic separations, and care must be taken in selecting the appropriate column and mobile phase conditions to analyze the monomeric form.
Chiral Chromatography for Enantiomeric Excess Determination
Chiral analysis is a critical process for determining the enantiomeric composition of a chiral molecule or mixture. The separation and quantification of enantiomers are paramount in fields such as asymmetric synthesis and pharmaceutical development. Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater quantity than the other. heraldopenaccess.us A value of 0% ee signifies a racemic mixture (equal amounts of both enantiomers), while 100% ee indicates an enantiomerically pure sample. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining enantiomeric excess due to its high resolution, sensitivity, and accuracy. heraldopenaccess.us The method typically employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. The separated enantiomers can be quantified using non-specific detectors like UV or fluorescence detectors. uma.es
For this compound, a chiral HPLC method would be developed to resolve its (R) and (S) enantiomers. The process involves selecting an appropriate CSP, such as one based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), and optimizing the mobile phase composition (typically a mixture of an alkane like hexane and an alcohol like isopropanol). The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. While specific operational parameters are empirically determined, the methodology is well-established for alpha-hydroxy ketones. In cases where reference standards are unavailable, techniques coupling HPLC with chiroptical detectors like Circular Dichroism (CD) or Optical Rotation (OR) can be employed for quantification. uma.es
Table 1: Illustrative Chiral HPLC Data for Enantiomeric Excess (ee) Determination of a Hypothetical this compound Sample
| Enantiomer | Retention Time (min) | Peak Area | % Area | Enantiomeric Excess (ee) |
| (R)-2-hydroxycyclohexan-1-one | 9.2 | 14250 | 95.0 | 90.0% |
| (S)-2-hydroxycyclohexan-1-one | 10.8 | 750 | 5.0 |
Note: This table is illustrative. Actual retention times and peak areas depend on specific experimental conditions such as the column, mobile phase, flow rate, and temperature.
Computational Chemistry Studies on this compound
Computational chemistry provides powerful tools for investigating molecular properties at an atomic level, offering insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.orgscispace.com DFT is widely used in chemistry due to its favorable balance of computational cost and accuracy, making it possible to study relatively large molecular systems. nih.gov Calculations are performed using various approximations, known as exchange-correlation functionals (e.g., B3LYP, PBE, GGA), to model the complex effects of electron exchange and correlation. wikipedia.orgacs.org
For this compound, DFT calculations can elucidate its three-dimensional geometry, thermodynamic stability, and electronic properties. By optimizing the molecule's geometry, the most stable arrangement of its atoms can be predicted. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity.
HOMO: The HOMO represents the region from which an electron is most likely to be donated. For this compound, the HOMO is expected to have significant electron density localized on the oxygen atom of the hydroxyl group, identifying it as a primary site for electrophilic attack.
LUMO: The LUMO represents the region most likely to accept an electron. The LUMO for this molecule is anticipated to be centered on the carbonyl group, particularly the carbon atom, highlighting it as the primary site for nucleophilic attack.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. DFT can also be used to model reaction pathways, as demonstrated in studies of similar molecules, to calculate activation energies and predict the feasibility of various chemical transformations. acs.org
Table 2: Hypothetical Electronic Properties of this compound Predicted by DFT
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule |
Note: These values are hypothetical and depend on the level of theory (functional and basis set) used in the calculation.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations generate trajectories that reveal information about the system's dynamic behavior and thermodynamic properties. This method is particularly well-suited for the conformational analysis of flexible molecules and the study of intermolecular interactions.
The six-membered ring of this compound is not planar and can adopt several conformations, primarily related to the classic chair, boat, and twist-boat forms of cyclohexane. researchgate.net The presence of a planar sp²-hybridized carbonyl carbon and a hydroxyl substituent introduces specific steric and electronic effects that influence the relative energies and populations of these conformers.
An MD simulation of this compound, either in the gas phase or in a solvent, would reveal:
Conformational Landscape: The simulation would map the potential energy surface, identifying the most stable low-energy conformations (e.g., chair conformers with the hydroxyl group in axial or equatorial positions) and the transition states between them. Studies on substituted cyclohexanes have shown that dynamic interconversion between chair and twist-boat forms can be facilitated by steric repulsion between substituents. researchgate.net
Intermolecular Interactions: In a condensed phase, MD simulations can model how molecules of this compound interact with each other and with solvent molecules. This includes the formation and dynamics of hydrogen bonds, where the hydroxyl group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. These interactions are critical in determining the physical properties of the substance, such as its boiling point and solubility.
Table 3: Hypothetical Conformational Population of this compound from an MD Simulation at 298 K
| Conformer | Hydroxyl Position | Relative Population |
| Chair | Equatorial | ~85% |
| Chair | Axial | ~10% |
| Twist-Boat | - | ~5% |
Note: This table presents a hypothetical distribution. The actual populations depend on the force field used and the simulation conditions.
Applications of 2 Hydroxycyclohexan 1 One in Advanced Organic Synthesis
Precursor in Natural Product Synthesis and Analogues
2-Hydroxycyclohexan-1-one serves as a key starting material in the total synthesis of various natural products and their analogues. Its bifunctional nature allows for a range of chemical manipulations, enabling the construction of complex molecular architectures. For instance, it has been reported in Phaseolus vulgaris (the common bean), indicating its presence in the natural world. nih.gov
Research has demonstrated the use of related 2-acyl-cyclohexane-1,3-dione congeners, derived from Peperomia natural products, in the development of herbicides. nih.gov These studies highlight the importance of the cyclohexane-dione scaffold, accessible from this compound, in creating biologically active molecules. The synthesis of these congeners often involves the modification of the core structure, showcasing the utility of this compound as a versatile precursor. nih.gov
Building Block for Heterocyclic Compound Synthesis
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of both a ketone and a secondary alcohol allows for a variety of cyclization reactions. For example, it is used in the production of tetrahydrocarbazole derivatives. These derivatives are important precursors for substituted carbazoles, which have significant applications in medicinal chemistry.
The general synthetic utility of this compound extends to its role as a starting material for creating more complex molecules, including those with heterocyclic rings. The ability to undergo reactions such as oxidation, reduction, and substitution on the cyclohexanone (B45756) ring provides multiple pathways to introduce heterogeneity and form cyclic structures containing atoms other than carbon.
Intermediate in Pharmaceutical and Agrochemical Compound Development
This compound and its derivatives are significant intermediates in the development of both pharmaceuticals and agrochemicals. guidechem.com Its structural framework is a common feature in many biologically active compounds.
The cyclohexanone scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This compound serves as a key starting material for a variety of therapeutically relevant cyclohexanone derivatives. For instance, derivatives of 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one have shown potential anticonvulsant, antifungal, and anticancer properties. smolecule.com This highlights the importance of the substituted hydroxycyclohexanone core in generating compounds with diverse pharmacological activities. Furthermore, this specific derivative is structurally similar to the anesthetic ketamine, suggesting its potential in the development of new anesthetic and analgesic therapies. smolecule.comuni-koeln.de
The synthesis of such derivatives often involves reactions like aldol (B89426) condensations and Grignard reactions, where this compound or a closely related precursor is modified to introduce various substituents, thereby tuning its biological activity. smolecule.com
In modern drug discovery, the creation of compound libraries with high scaffold diversity is crucial for identifying new hit compounds. nih.govnih.govu-strasbg.fr this compound and its derivatives are valuable building blocks for generating such libraries. smolecule.com The ability to easily modify its structure allows for the creation of a wide range of analogues, which can then be screened for biological activity. evotec.com
The use of building blocks like 2-(2-Chlorophenyl)-2-hydroxycyclohexanone (B3025808) in library synthesis enables researchers to create collections of structurally diverse compounds. smolecule.com This approach is fundamental to exploring a wide chemical space and increasing the chances of discovering novel drug candidates. evotec.com The "build-couple-transform" strategy, a paradigm for generating lead-like libraries with scaffold diversity, often relies on versatile starting materials like functionalized cyclohexanones to create a multitude of different molecular frameworks. nih.gov
Role in Materials Science and Polymer Chemistry
The application of this compound extends into the realm of materials science and polymer chemistry. Research is ongoing to explore its incorporation into new materials. solubilityofthings.com The bifunctional nature of the molecule, with its hydroxyl and carbonyl groups, allows it to act as a monomer or a cross-linking agent in polymerization reactions. This can lead to the formation of polymers with unique properties, potentially for applications in specialty plastics or resins. The exploration of sustainable or "green" chemistry pathways for utilizing this compound in these processes is also an area of active research. solubilityofthings.com
Development of Chiral Auxiliaries and Ligands from this compound
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Given that this compound is a chiral molecule (it can exist as two enantiomers), it and its derivatives have the potential to be used in the development of new chiral auxiliaries and ligands for asymmetric catalysis.
While specific examples of this compound itself being used as a primary chiral auxiliary are not extensively documented in the provided results, the broader class of chiral cyclohexanol (B46403) derivatives, such as trans-2-phenyl-1-cyclohexanol, have been successfully employed as chiral auxiliaries in asymmetric reactions. wikipedia.org This suggests the potential for developing novel chiral auxiliaries derived from this compound. The synthesis of enantioenriched forms of related compounds like 2-acyl-2-hydroxy cyclohexan-1-ones has been achieved, indicating that stereochemical control is possible for this class of molecules. researchgate.net The development of such enantiomerically pure building blocks is a critical goal for many pharmaceutical applications. smolecule.com
Generation of Ynones and Ynoates via Fragmentation Reactions
Ynones and ynoates are powerful intermediates in organic synthesis, valued for their reactivity in constructing complex molecular architectures and natural products. rsc.org One elegant method for their synthesis involves the fragmentation of specifically functionalized cyclic α-hydroxy ketones. This compound is a key reactant in the preparation of substrates designed for this purpose, particularly in tin tetrachloride-mediated fragmentation reactions. fishersci.ptchemicalbook.comcymitquimica.com
The general strategy involves converting the α-hydroxy ketone into a more elaborate intermediate, such as a γ-silyloxy-β-hydroxy-α-diazo carbonyl compound. nih.govuvm.edu This precursor is then induced to undergo a Lewis acid-mediated heterolytic cleavage of the Cβ-Cγ bond. This ring fragmentation effectively unravels the cyclic structure to yield an acyclic product containing the desired ynone or ynoate functionality tethered to another carbonyl group, such as an aldehyde. nih.govuvm.edu
The process begins with the addition of a lithiated α-diazo carbonyl compound to an α-oxy ketone like this compound, which forms the necessary fragmentation precursor. nih.gov The choice of the diazo compound and subsequent reaction conditions dictates whether the final product is an ynone or a ynoate.
Table 1: Examples of Fragmentation Reactions of α-Hydroxy Ketone Derivatives
| Precursor Type | Lewis Acid Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| γ-Silyloxy-β-hydroxy-α-diazo ketone | Tin(IV) chloride (SnCl₄) | Tethered Aldehyde Ynone | Varies | nih.govuvm.edu |
| γ-Silyloxy-β-hydroxy-α-diazo ester | Tin(IV) chloride (SnCl₄) | Tethered Aldehyde Ynoate | Varies | nih.govuvm.edu |
Note: Yields are generalized as they are highly substrate-dependent.
This fragmentation provides a strategic route to highly functionalized linear molecules from readily available cyclic starting materials, showcasing the utility of this compound as a foundational scaffold.
Formation of Vinylene Carbonates from Alpha-Hydroxy Ketones
Vinylene carbonates are important cyclic compounds used as electrolyte additives in lithium-ion batteries and as versatile synthons in organic reactions, including cycloadditions and as precursors to other functional groups. chemrxiv.orgresearchgate.net The synthesis of vinylene carbonates can be achieved from α-hydroxy ketones (acyloins), such as this compound.
Historically, this transformation utilized hazardous carbonylating agents like phosgene (B1210022) or its safer-to-handle surrogates, diphosgene and triphosgene. researchgate.netresearchgate.netnih.gov However, modern methods focus on more benign reagents. A notable development is the organocatalytic synthesis using diphenyl carbonate as the carbonyl source. chemrxiv.orgresearchgate.net In this process, an N-Heterocyclic Carbene (NHC) catalyst activates the α-hydroxy ketone for reaction with diphenyl carbonate. The reaction proceeds efficiently under solvent-free conditions at elevated temperatures. chemrxiv.org
A wide range of symmetrical, unsymmetrical, aromatic, and aliphatic α-hydroxy ketones can be converted into their corresponding vinylene carbonates with moderate to excellent yields using this organocatalytic approach. researchgate.net
Table 2: Organocatalytic Synthesis of Vinylene Carbonates from Acyloins
| Acyloin Substrate | Catalyst System | Conditions | Product | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzoin | Imidazolium salt (NHC precursor), DBU | 90°C, Solvent-free | 4,5-Diphenyl-1,3-dioxol-2-one | 99% | researchgate.net |
| 4,4'-Dimethoxybenzoin | Imidazolium salt (NHC precursor), DBU | 90°C, Solvent-free | 4,5-Bis(4-methoxyphenyl)-1,3-dioxol-2-one | 95% | researchgate.net |
| Furoin | Imidazolium salt (NHC precursor), DBU | 90°C, Solvent-free | 4,5-Di(furan-2-yl)-1,3-dioxol-2-one | 80% | researchgate.net |
| This compound | Imidazolium salt (NHC precursor), DBU | 90°C, Solvent-free | 4,5,6,7-Tetrahydrobenzo[d] fishersci.ptCurrent time information in Bangalore, IN.dioxol-2-one | (Not specified, but applicable) | chemrxiv.orgresearchgate.net |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
This method provides a safer and more sustainable alternative to phosgene-based syntheses, expanding the accessibility and utility of vinylene carbonates derived from α-hydroxy ketones like this compound.
Synthesis of Substrates for Tandem Oxidation Coupling Reactions
Tandem reactions, or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. This compound is a documented reactant for creating substrates that are subsequently used in tandem oxidation coupling reactions. fishersci.ptchemicalbook.comguidechem.com A key example is its reaction with diamines. chemicalbook.comcymitquimica.com
The initial reaction between this compound and a 1,2-diamine typically results in the formation of a fused heterocyclic system, such as a tetrahydrophenazine derivative. This intermediate, which now contains a new carbon-nitrogen framework, is primed for a subsequent oxidation step. The tandem sequence often involves an initial condensation followed by an in-situ oxidation that aromatizes the newly formed ring or enables further coupling.
These oxidative cross-coupling reactions are powerful tools for building molecular complexity and are often catalyzed by transition metals. acs.org For instance, α-hydroxy ketones can undergo oxidative coupling with terminal alkynes in the presence of a copper catalyst to yield ynediones, demonstrating another facet of their utility in oxidation-driven transformations. acs.org The substrates prepared from this compound are thus pivotal starting points for generating complex, nitrogen-containing polycyclic structures or other valuable compounds through these efficient tandem processes.
Table 3: Application of this compound in Tandem Reactions
| Reactant 1 | Reactant 2 | Reaction Type | Intermediate/Product Class | Reference |
|---|---|---|---|---|
| This compound | 1,2-Diamine | Condensation / Tandem Oxidation Coupling | Tetrahydrophenazine derivatives | chemicalbook.comcymitquimica.com |
| α-Hydroxy ketone | Terminal Alkyne | Oxidative Coupling | Ynedione | acs.org |
The ability to pre-assemble a core structure from this compound that is then elaborated in a tandem sequence highlights a sophisticated and atom-economical approach to advanced organic synthesis.
Biological and Biotechnological Research on 2 Hydroxycyclohexan 1 One
Enzymatic Transformations Involving 2-Hydroxycyclohexan-1-one as Substrate
The unique chemical structure of this compound makes it a target for several types of enzymatic reactions, leading to the production of valuable chemical entities or facilitating its breakdown.
2-Hydroxycyclohexanone 2-Monooxygenase Activity and Catalytic Mechanisms
A key enzyme in the transformation of this compound is 2-hydroxycyclohexanone 2-monooxygenase (EC 1.14.13.66). ontosight.ai This enzyme belongs to the monooxygenase family and is responsible for catalyzing the oxidation of 2-hydroxycyclohexanone to a lactone. ontosight.ai The reaction requires the presence of NADPH and molecular oxygen. ontosight.ai The mechanism involves the insertion of one oxygen atom from O2 into the substrate, resulting in the formation of a lactone product. ontosight.ai This Baeyer-Villiger oxidation is a critical step in the degradation pathways of certain cyclohexanone (B45756) derivatives in microorganisms. ontosight.ai
The activity of this enzyme is of considerable interest in biotechnology for the synthesis of chiral lactones, which are valuable precursors for various pharmaceuticals and fine chemicals. ontosight.ai Understanding the catalytic mechanism and substrate specificity of 2-hydroxycyclohexanone 2-monooxygenase is crucial for developing novel biocatalysts for industrial applications. ontosight.ai
Dehydrogenase-Catalyzed Reactions and Enzyme Characterization
Dehydrogenase enzymes play a crucial role in the metabolism of this compound. For instance, cyclohexanone dehydrogenase (CDH) from Alicycliphilus denitrificans catalyzes the α,β-desaturation of cyclohexanone to produce 2-cyclohexen-1-one (B156087), a reaction that proceeds via a this compound intermediate. nih.govresearchgate.net This process is flavin adenine (B156593) dinucleotide (FAD) dependent, where FAD is reduced to FADH2. researchgate.net The enzyme is of interest for its potential in the greener synthesis of bioactive molecules, as enzymatic dehydrogenation offers a more selective and environmentally friendly alternative to traditional chemical methods. researchgate.net
Research has also focused on characterizing alcohol dehydrogenases (ADHs) involved in cascades with other enzymes like enoate reductases and Baeyer-Villiger monooxygenases. nih.gov In these cascades, an ADH can oxidize a cyclohexanol (B46403) derivative to the corresponding ketone, which can then be further transformed. nih.gov The substrate specificity of these ADHs is a key area of investigation, with some showing broad specificity while others exhibit distinct selectivity for certain enantiomers. nih.gov
Transketolase-Mediated Biocatalysis for Alpha-Hydroxy Ketone Production
While direct transketolase-mediated production of this compound is not extensively documented, the broader class of alpha-hydroxy ketones are valuable building blocks in the synthesis of pharmaceuticals like antidepressants and HIV-protease inhibitors. nih.gov Enzymes such as aldo-keto reductases (AKRs) have been studied for their ability to produce alpha-hydroxy ketones from vicinal diketones. nih.gov These enzymes, found in both fungi and humans, exhibit regio- and stereoselectivity, producing either the R- or S-enantiomer of the corresponding alpha-hydroxy ketone. nih.gov The reactions are typically carried out with purified enzymes and an NADPH-regenerating system. nih.gov This highlights the potential for biocatalytic routes to chiral alpha-hydroxy ketones, a class to which this compound belongs.
Metabolic Pathways and Biodegradation Studies
Microorganisms have evolved diverse metabolic pathways to utilize cyclic compounds like cyclohexanol and its derivatives as carbon and energy sources. This compound is often a key intermediate in these degradation pathways.
Microbial Utilization and Degradation of Cyclohexanol and its Derivatives
The biodegradation of cyclohexanol and cyclohexanone is a critical process in environmental detoxification. researchgate.net Various bacterial strains, including species of Pseudomonas and Bacillus, have been shown to degrade these compounds. researchgate.netajol.info The degradation of cyclohexanol often proceeds through its oxidation to cyclohexanone. researchgate.net Subsequently, cyclohexanone can be hydroxylated to form this compound, which is then further metabolized. ontosight.aiwikipedia.org
For example, in the anaerobic degradation of cyclohexanol by Alicycliphilus denitrificans, cyclohexanol is first oxidized to cyclohexanone by a cyclohexanol dehydrogenase. researchgate.net The metabolic fate of cyclohexanone can then involve the formation of 2-cyclohexenone, which appears to undergo spontaneous hydration to an intermediate that is further oxidized. researchgate.net In other organisms, the degradation of cyclohexanone involves a monooxygenase-catalyzed step to form ε-caprolactone, which is then hydrolyzed. ajol.info The efficiency of this degradation can be influenced by environmental factors such as pH. researchgate.net
| Organism/Enzyme System | Substrate(s) | Key Intermediate(s) | Final Product(s)/Outcome |
| Alicycliphilus denitrificans | Cyclohexanol | Cyclohexanone, 2-Cyclohexenone | Degradation |
| Bacillus lentus strain LP32 | Cyclohexane (B81311), Cyclohexanone | Cyclohexanol, 2-Cyclohexene-1-one, Phenol, ε-Caprolactone | Degradation |
| Mixed culture of Pseudomonas sp. | Cyclohexanol, Cyclohexanone | - | Complete degradation of cyclohexanone, 96% degradation of cyclohexanol |
| 2-Hydroxycyclohexanone 2-Monooxygenase | This compound, NADPH, O2 | - | Lactone |
| Cyclohexanone Dehydrogenase (CDH) | Cyclohexanone | This compound | 2-Cyclohexen-1-one |
Enzymatic Cascades in Environmental Bioremediation
Enzymatic cascades, where a series of enzymes work in concert to carry out a multi-step transformation, are of great interest for bioremediation. nih.gov In the context of this compound, such cascades can be designed to efficiently degrade pollutants. For instance, an alcohol dehydrogenase can be combined with a cyclohexanone monooxygenase (CHMO) in a redox-neutral cascade. d-nb.info The ADH oxidizes cyclohexanol to cyclohexanone, producing NADPH in the process. d-nb.info The CHMO then utilizes the cyclohexanone and the generated NADPH to produce ε-caprolactone, which can be further metabolized. d-nb.info
Pharmacological Relevance of this compound Derivatives
The chemical scaffold of this compound, also known as adipoin, presents a foundational structure from which a variety of derivatives can be synthesized to explore potential therapeutic applications. While research directly focused on the pharmacological properties of this compound is limited, the broader class of cyclohexanone derivatives has attracted scientific attention for their diverse biological activities. The exploration of these derivatives is crucial in understanding how modifications to the parent molecule can influence its interaction with biological systems, potentially leading to the development of novel therapeutic agents.
Structure-Activity Relationship (SAR) Studies of Bioactive Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.gov These studies involve systematically altering the chemical structure of a molecule and assessing the impact of these changes on its pharmacological effects. For derivatives of cyclohexanone, SAR studies have provided insights into the structural features necessary for specific biological activities.
For instance, in the context of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are relevant in herbicide development, studies on 2-(aryloxyacetyl)cyclohexane-1,3-dione derivatives have shown that the specific substitutions on the aryl ring significantly influence their inhibitory potency. researchgate.net Molecular docking and quantitative structure-activity relationship (QSAR) models have been employed to elucidate the binding modes of these derivatives and to identify key interactions within the enzyme's active site. researchgate.net Such studies highlight the importance of the cyclohexanedione core in coordinating with essential residues, and how modifications to appended groups can enhance or diminish activity. researchgate.net
While direct and extensive SAR studies on this compound derivatives for pharmacological applications in humans are not widely available in the reviewed literature, the principles derived from related cyclohexanone structures underscore the potential for designing novel bioactive agents by modifying the this compound scaffold.
Investigation of Interactions with Neurotransmitter Systems
Based on the available scientific literature, there is a notable lack of research specifically investigating the interactions of this compound and its derivatives with neurotransmitter systems. The central nervous system (CNS) activity of this class of compounds remains a largely unexplored area. Future research could potentially explore whether derivatives of this compound can modulate the activity of key neurotransmitter receptors, such as those for serotonin, dopamine, or GABA, which would be a critical step in assessing their potential for treating neurological or psychiatric disorders.
Exploration of Antioxidant Properties and Mechanisms
The antioxidant potential of chemical compounds is often evaluated through in vitro assays that measure their ability to scavenge free radicals. One of the most common methods is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical results in a color change, which can be measured spectrophotometrically to quantify antioxidant activity. researchgate.net The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. researchgate.net
While specific data on the antioxidant activity of this compound using the DPPH assay or other methods is not extensively detailed in the reviewed literature, related structures have been investigated. For example, a study on C-2-hydroxyphenylcalix nih.govresorcinarene, a larger molecule synthesized from 2-hydroxybenzaldehyde and resorcinol, demonstrated strong antioxidant activity in the DPPH assay with an ES50 value of 77.4322 ppm. sphinxsai.com This suggests that the presence of hydroxyl groups on an aromatic ring system can contribute significantly to antioxidant capacity. The antioxidant properties of hydroxy-flavones have also been linked to the substitution pattern of hydroxyl groups on their rings. mdpi.com
Further research is needed to specifically determine the antioxidant potential of this compound and its derivatives and to elucidate the underlying mechanisms, such as hydrogen atom transfer or single electron transfer.
Research into Anti-inflammatory and Antimicrobial Effects
Anti-inflammatory Effects:
The anti-inflammatory properties of various compounds are often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation, making it a target for anti-inflammatory drugs. nih.govyoutube.com
Research into the direct COX-inhibitory activity of this compound is not prominent in the available literature. However, studies on other cyclic compounds provide a framework for how such investigations could be conducted. For instance, oleocanthal, a phenolic compound from extra virgin olive oil, has been shown to possess anti-inflammatory activity through the inhibition of COX enzymes. mdpi.com
Antimicrobial Effects:
The antimicrobial activity of chemical compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
Studies on derivatives of cyclohexanone have demonstrated a range of antimicrobial activities. For example, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their antibacterial and antifungal properties. One such derivative exhibited selective bacteriostatic activity against Yersinia enterocolitica with a MIC value of 64 µg/mL, while another was active against Staphylococcus aureus and Mycobacterium smegmatis. mdpi.com The structure-activity relationship of these compounds indicated that the nature and position of substituents on the amidrazone and cyclohexene (B86901) moieties are critical for their antimicrobial spectrum and potency. mdpi.com
| Derivative | Test Organism | MIC (µg/mL) |
| Amidrazone derivative 2b | Yersinia enterocolitica | 64 |
This table presents a selection of antimicrobial activity data for a cyclohex-1-ene-1-carboxylic acid amidrazone derivative.
Another study focused on NOSO-502, a novel odilorhabdin antibiotic, which demonstrated potent activity against Enterobacter cloacae complex species, with MIC50 and MIC90 values of 1 µg/mL and 2 µg/mL, respectively. nih.gov Although not a direct derivative of this compound, this research highlights the potential for developing potent antibiotics from novel chemical scaffolds.
Neuroprotective Properties and Potential Therapeutic Implications
There is a significant gap in the scientific literature regarding the neuroprotective properties of this compound and its derivatives. Neuroprotection refers to the ability of a compound to prevent or slow down the process of neuronal cell death, which is a hallmark of various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research in this area would typically involve in vitro studies using neuronal cell cultures subjected to neurotoxic insults (e.g., glutamate-induced excitotoxicity, oxidative stress) and in vivo studies using animal models of neurodegeneration. For example, a study on hydroxysafflor yellow A (HSYA), a component from the flower of Carthamus tinctorius L., demonstrated neuroprotective effects against excitotoxic neuronal death. nih.gov The study found that HSYA could attenuate neuronal death by down-regulating NR2B-containing NMDA receptors and regulating the balance of pro- and anti-apoptotic proteins. nih.gov
While these findings are not directly related to this compound, they illustrate the types of mechanisms and therapeutic implications that could be explored for novel compounds in the context of neurodegenerative diseases. Future research is warranted to investigate whether derivatives of this compound possess any neuroprotective potential.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient and Selective Transformations
The synthesis and transformation of 2-hydroxycyclohexan-1-one are continually being refined through the development of innovative catalytic systems. Research is focused on improving efficiency, selectivity, and sustainability.
One area of advancement is in catalytic hydrogenation and oxidation. Palladium-on-carbon (Pd/C) is a known catalyst for the transfer hydrogenation of 2-cyclohexen-1-one (B156087) to this compound using formic acid as a hydrogen donor, a method that advantageously avoids pressurized hydrogen gas. Future research aims to develop even more active and robust catalysts for this transformation. In the realm of oxidation, manganese-based catalysts have shown promise in the solvent-free oxidation of cyclohexanol (B46403), achieving high yields of the desired ketone products. Similarly, iron(II) complexes, such as [FeCl2{κ3-HC(pz)3}], have demonstrated catalytic activity in the microwave-assisted oxidation of cyclohexene (B86901) with hydrogen peroxide, yielding a mixture of products including cyclohexane-1,2-diol, this compound, and ultimately adipic acid. mdpi.comresearchgate.net The development of platinum catalyst systems that can convert 1,2- or 1,3-diols into α- or β-hydroxy ketones under mild conditions represents another promising direction. acs.org
The table below summarizes key findings in the development of catalytic systems for reactions involving this compound and related compounds.
| Catalyst System | Reaction Type | Substrate | Key Findings |
| 10% Palladium-on-Carbon (Pd/C) with Formic Acid | Transfer Hydrogenation | 2-Cyclohexen-1-one | Achieves 65-80% yield at 60-80°C, avoiding pressurized H₂. |
| Manganese-based catalyst with TBHP | Oxidation | Cyclohexanol | Achieves 80% yield at 70°C in a solvent-free approach. |
| [FeCl₂{κ³-HC(pz)₃}] with H₂O₂ | Oxidation | Cyclohexene | Produces this compound as an intermediate in the synthesis of adipic acid. mdpi.comresearchgate.net |
| Platinum-based catalysts | Oxidation | 1,2- and 1,3-diols | Enables conversion to α- or β-hydroxy ketones under mild conditions. acs.org |
Future work will likely focus on creating catalysts with higher turnover numbers, improved selectivity for desired products, and greater stability for recycling, contributing to more economical and environmentally friendly chemical processes.
Expansion of Substrate Scope and Enantioselectivity in Biocatalysis
Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, prized for its high selectivity under mild conditions. mdpi.comfrontiersin.org For this compound, biocatalytic routes are a vibrant area of research, with a focus on discovering new enzymes and engineering existing ones to expand their capabilities.
Microorganisms like Acinetobacter sp. can metabolize this compound using a 2-monooxygenase enzyme. ontosight.ai Furthermore, the compound is a substrate for zinc-dependent alcohol dehydrogenases (ADHs), which can be used to produce chiral hydroxy compounds. A significant research avenue is the discovery of novel ADHs and other enzymes that can act on this compound and its precursors with high enantioselectivity. For instance, the microbial reduction of racemic 2-hydroxycyclohexanone using Proteus mirabilis has been shown to enantiospecifically reduce the (2S)-ketol to the (1S,2S)-diol. psu.edu
The field is rapidly advancing through several key strategies:
Genome and Metagenome Mining: The vast amount of sequence data from various organisms is a treasure trove for discovering novel enzymes with desired activities. academie-sciences.fr This approach has a high success rate in identifying biocatalysts for industrial applications. academie-sciences.fr
Directed Evolution and Protein Engineering: Once an enzyme with potential is identified, its properties, such as stability, activity, and substrate specificity, can be enhanced through techniques like directed evolution. For example, engineered ADH variants from Pseudomonas putida have achieved significantly higher turnover frequencies.
Screening for Promiscuous Activity: Scientists are screening panels of existing enzymes for "promiscuous" or off-target activity on non-native substrates. For example, Fe(II)/αKG amino acid hydroxylases have been screened for their ability to hydroxylate carboxylates that are structurally similar to their native amino acid substrates. nih.gov
These approaches are paving the way for the development of highly efficient and selective biocatalytic systems for producing enantiomerically pure forms of this compound and its derivatives, which are crucial for the pharmaceutical industry.
Integration of Continuous Flow Chemistry with this compound Synthesis
Continuous flow chemistry is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. The synthesis of this compound is an area where this technology shows significant promise.
The use of continuous-flow reactors can improve the safety and efficiency of reactions like catalytic hydrogenation. A 2024 study highlighted the use of a microreactor with a Pt/C catalyst for the hydrogenation of 2-cyclohexen-1-one, achieving a 95% yield at 10 bar H₂ and 100°C. Industrial production methods are also looking towards continuous flow reactors to boost the efficiency and yield of processes involving this compound.
The key advantages of integrating flow chemistry include:
Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous materials and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivities.
Scalability: Scaling up a flow process is often simpler than for a batch process, involving running the reactor for longer or using multiple reactors in parallel.
Future research will focus on optimizing reactor design, catalyst immobilization within the flow system, and integrating in-line purification steps to create fully continuous and automated production processes for this compound.
Advanced Computational Modeling for Reaction Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new experiments. For this compound, computational modeling is being applied to understand its formation, reactivity, and interaction with catalysts.
Density Functional Theory (DFT) is a powerful method used to study electronic structure and predict reaction pathways. For example, DFT calculations have been employed to investigate the bond dissociation energies and reaction pathways for the conversion of 2-hydroxybenzaldehyde, a related compound, into valuable chemicals. acs.org Such studies can elucidate complex reaction mechanisms and identify key intermediates and transition states. Other studies have used DFT in combination with NMR to determine the structure of related molecules like 2-acylcyclohexane-1,3-diones in solution. acs.org
In the realm of biocatalysis, computational tools are crucial for sifting through massive genomic databases to identify potential enzyme candidates. academie-sciences.fr Furthermore, molecular modeling and docking simulations can predict how a substrate like this compound might bind to an enzyme's active site. For instance, the AlphaFold2 model was used to create a structure of an enzyme to identify active site residues and understand its promiscuous activity. nih.gov This knowledge is vital for rational protein engineering efforts aimed at improving an enzyme's performance.
The future of computational modeling in this area will involve:
More accurate and efficient computational methods to handle larger and more complex systems.
The use of machine learning and artificial intelligence to predict reaction outcomes and discover new catalytic systems.
Tighter integration of computational modeling with automated experimental platforms for rapid design-build-test-learn cycles.
Exploration of New Applications in Medicinal Chemistry and Materials Science
This compound is a valuable building block, and future research is set to expand its applications in high-value areas like medicinal chemistry and materials science. solubilityofthings.com
In medicinal chemistry , the compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic properties. solubilityofthings.com It is already utilized in the production of pyrocatechol (B87986) and tetrahydrocarbazole derivatives, which are important scaffolds in pharmaceuticals and agrochemicals. A new and efficient protocol for the synthesis of the anesthetic drug ketamine has been developed using a hydroxy ketone intermediate derived from this compound. ias.ac.in Furthermore, derivatives of the closely related 2-(2-chlorophenyl)-2-hydroxycyclohexanone (B3025808) have been investigated for a range of biological activities, including anesthetic, analgesic, anticonvulsant, antifungal, and anticancer properties. The ability to produce enantiomerically pure versions of these compounds through biocatalysis opens up new avenues for developing more specific and effective drugs.
In materials science , the functional groups of this compound make it an interesting candidate for incorporation into new polymers and materials. solubilityofthings.com Research is being conducted on its potential use in polymer chemistry. solubilityofthings.com Moreover, derivatives such as 2,6-Bis((4-azidophenyl)methylene)-4-hydroxycyclohexan-1-one, which contain azide (B81097) groups, are of interest for their potential use in click chemistry, a powerful tool for materials synthesis, allowing for the creation of novel polymers and dendrimers. ontosight.ai The structural features of related compounds, like 4-ethynyl-4-hydroxycyclohexan-1-one, have also been studied for their role in forming specific intermolecular interactions, which is fundamental to crystal engineering and the design of new materials. nih.gov
As synthetic methods become more sophisticated and our understanding of the compound's reactivity deepens, the scope of its applications in these advanced fields is expected to grow significantly.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-hydroxycyclohexan-1-one, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves oxidation of cyclohexanol derivatives or ketone functionalization. For example, controlled oxidation of 1,2-cyclohexanediol using Jones reagent (CrO₃/H₂SO₄) under anhydrous conditions yields this compound. Purity validation requires a combination of techniques:
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., hydroxyl proton at δ 2.5–3.0 ppm, carbonyl carbon at ~210 ppm in NMR) .
- HPLC or GC-MS : Quantify purity (>98%) and detect impurities using reverse-phase chromatography or gas chromatography coupled with mass spectrometry .
- Melting Point Analysis : Compare observed values (literature range: 40–42°C) to established data .
Q. How can researchers ensure reproducibility of experimental results involving this compound?
- Methodological Answer : Reproducibility hinges on meticulous documentation of protocols. Key steps include:
- Detailed Experimental Sections : Specify reaction conditions (temperature, solvent ratios, catalyst loadings) and purification methods (e.g., recrystallization from ethyl acetate/hexane).
- Supplementary Data : Provide raw spectral data (NMR, IR) and chromatograms in supporting information, adhering to journal guidelines like those in the Beilstein Journal of Organic Chemistry .
- Batch-to-Batch Consistency : Use standardized reagents and validate each synthesis batch via comparative spectroscopy .
Advanced Research Questions
Q. What enzymatic pathways interact with this compound, and how can these interactions be mechanistically studied?
- Methodological Answer : The enzyme 2-hydroxycyclohexanone 2-monooxygenase (EC 1.14.13.66) catalyzes its conversion to 6-hydroxyhexan-6-olide via NADPH-dependent oxidation . Mechanistic studies involve:
- Kinetic Assays : Monitor NADPH consumption spectrophotometrically at 340 nm to determine and .
- Isotopic Labeling : Use -labeled O₂ to trace oxygen incorporation into the lactone product.
- Structural Analysis : Co-crystallize the enzyme-substrate complex for X-ray diffraction studies (e.g., as in Table 2 of crystallographic data for related compounds ).
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify equilibrium shifts between keto-enol tautomers by analyzing peak splitting at different temperatures (e.g., −20°C to 60°C).
- Computational Validation : Compare experimental IR spectra (e.g., carbonyl stretch at ~1700 cm⁻¹) with DFT-calculated vibrational modes (B3LYP/6-31G** level) .
- Cross-Validation : Use multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution-state NMR) to confirm molecular conformation .
Q. What are the challenges in characterizing the reactive intermediates of this compound under catalytic conditions?
- Methodological Answer : Transient intermediates (e.g., radical species during oxidation) require advanced techniques:
- EPR Spectroscopy : Detect free radicals using spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline N-oxide).
- In Situ FTIR : Monitor real-time changes in functional groups during catalysis using a reaction cell coupled to an FTIR spectrometer.
- Mass Spectrometry Imaging : Map spatial distribution of intermediates on catalytic surfaces via MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
